molecular formula C18H18ClN5O2 B11208137 8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B11208137
M. Wt: 371.8 g/mol
InChI Key: PCKVMZXQMMPABQ-UHFFFAOYSA-N
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Description

8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique spiro structure, which includes a pyrazolo[3,4-d]pyrimidine core linked to a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the spirocyclic framework. One common method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions, which provide good yields and efficient synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . The compound’s unique structure allows it to bind to these targets with high affinity, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H18ClN5O2

Molecular Weight

371.8 g/mol

IUPAC Name

8-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C18H18ClN5O2/c19-13-1-3-14(4-2-13)24-17-15(11-22-24)16(20-12-21-17)23-7-5-18(6-8-23)25-9-10-26-18/h1-4,11-12H,5-10H2

InChI Key

PCKVMZXQMMPABQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

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